

# "N-methyl-1-(4-nitrophenyl)methanesulfonamide molecular weight and formula"

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## Compound of Interest

Compound Name: *N-methyl-1-(4-nitrophenyl)methanesulfonamide*

Cat. No.: *B184191*

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An In-depth Technical Guide: **N-methyl-1-(4-nitrophenyl)methanesulfonamide**

## Abstract

This technical guide provides a comprehensive overview of **N-methyl-1-(4-nitrophenyl)methanesulfonamide**, a sulfonamide compound of interest in pharmaceutical development and chemical synthesis. The document details its core physicochemical properties, including molecular weight and formula, and presents a plausible synthetic route and robust analytical methods for its characterization and quality control. With applications as a specialized reagent and its identification as a known impurity in active pharmaceutical ingredients, a thorough understanding of this molecule is critical for researchers and drug development professionals. This guide synthesizes data from established chemical databases and analogous procedures to offer field-proven insights into its handling, analysis, and potential utility.

## Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and development activities.

## Nomenclature and Core Identifiers

The compound is systematically identified by several key descriptors, ensuring unambiguous communication in a research and regulatory context.

Identifier	Value	Source
IUPAC Name	N-methyl-1-(4-nitrophenyl)methanesulfonamide	PubChem[1]
CAS Number	85952-29-0	PubChem[1], ChemicalBook[2][3]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub> S	PubChem[1], ChemicalBook[3], Sigma-Aldrich
Synonyms	N-methyl-4-nitrotoluenesulphonamide, Sumatriptan Impurity 9	PubChem[1], ChemicalBook[3]
InChIKey	KZWPBAASZYQWIV-UHFFFAOYSA-N	PubChem[1]
SMILES	CNS(=O)(=O)CC1=CC=C(C=C1)O	PubChem[1]

## Structural Representation

The molecular structure dictates the compound's chemical behavior and biological interactions.

Caption: 2D structural representation of the molecule.

## Physicochemical Data

Quantitative physical data are essential for designing experimental conditions, including solvent selection, purification methods, and storage.

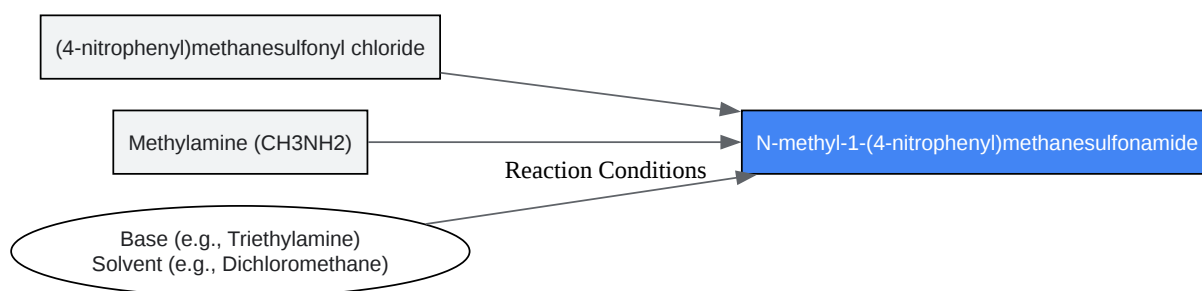
Property	Value	Source
Molecular Weight	230.24 g/mol	PubChem[1], ChemicalBook[3], MOLBASE[4]
Melting Point	151-153 °C	ChemicalBook[3]
Boiling Point (Predicted)	417.5 ± 47.0 °C	ChemicalBook[3]
Density (Predicted)	1.404 ± 0.06 g/cm <sup>3</sup>	ChemicalBook[3]
pKa (Predicted)	10.69 ± 0.40	ChemicalBook[3]
Storage Temperature	2-8 °C	ChemicalBook[3]

## Synthesis and Purification

While direct synthesis protocols for **N-methyl-1-(4-nitrophenyl)methanesulfonamide** are not widely published, a robust and logical pathway can be proposed based on fundamental sulfonamide chemistry and analogous reactions.[5][6] The most chemically sound approach involves the reaction of a sulfonyl chloride with methylamine.

## Proposed Synthetic Pathway

The key transformation is the formation of the sulfonamide (S-N) bond. This is reliably achieved by the nucleophilic attack of methylamine on (4-nitrophenyl)methanesulfonyl chloride. A base is required to neutralize the HCl byproduct, driving the reaction to completion.



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Caption: Proposed reaction scheme for synthesis.

## Detailed Experimental Protocol

This protocol is an illustrative procedure derived from standard methodologies for sulfonamide synthesis.<sup>[5]</sup>

Objective: To synthesize **N-methyl-1-(4-nitrophenyl)methanesulfonamide**.

Materials:

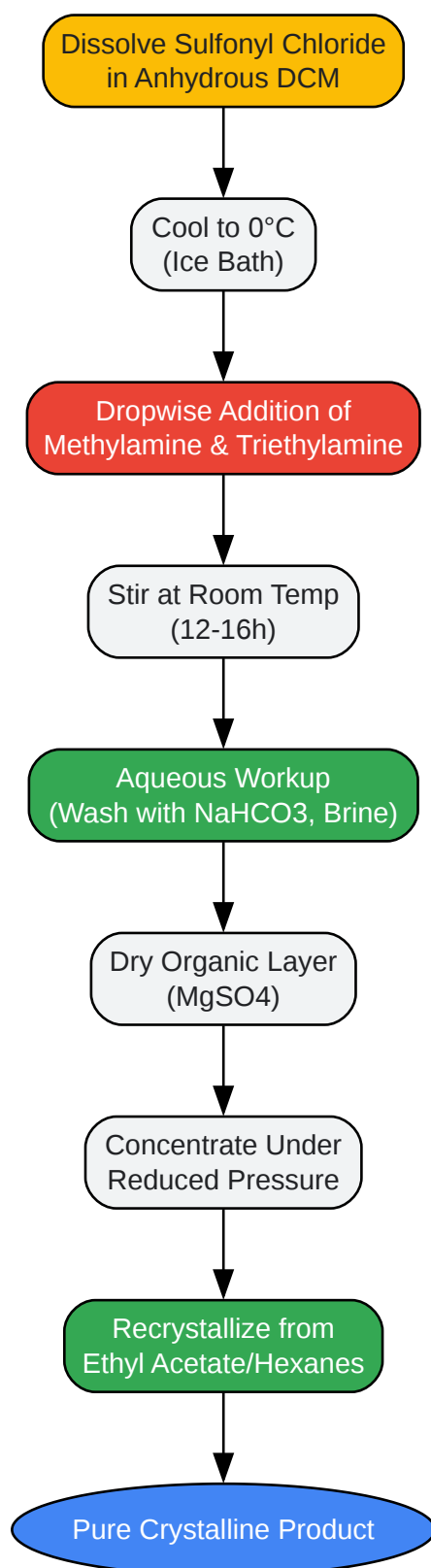
- (4-nitrophenyl)methanesulfonyl chloride (1.0 eq)
- Methylamine (2.0 eq, e.g., 40% solution in H<sub>2</sub>O or 2M in THF)
- Triethylamine (1.5 eq)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Hexanes
- Ethyl acetate

Procedure:

- **Reaction Setup:** To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add (4-nitrophenyl)methanesulfonyl chloride and dissolve in anhydrous DCM.
- **Cooling:** Cool the solution to 0 °C in an ice bath. This is crucial to manage the exothermic nature of the reaction upon amine addition.

- **Reagent Addition:** In a separate flask, mix the methylamine solution with triethylamine. Add this mixture dropwise to the stirred, cooled sulfonyl chloride solution over 30 minutes.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
- **Workup:**
  - Quench the reaction by slowly adding water.
  - Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.
  - Dry the isolated organic layer over anhydrous magnesium sulfate.
- **Purification:**
  - Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
  - Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to yield the final product as a crystalline solid.

## Synthesis and Purification Workflow



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Caption: Step-by-step synthesis and purification workflow.

## Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a multi-technique analytical approach is required. This constitutes a self-validating system where orthogonal methods confirm the same result.

## Rationale for Method Selection

- **High-Performance Liquid Chromatography (HPLC):** The primary technique for assessing purity. A reverse-phase (RP) method separates the target compound from starting materials, byproducts, and other impurities.
- **Mass Spectrometry (MS):** Provides confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (molecular formula).
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide definitive structural elucidation by mapping the chemical environment of each proton and carbon atom in the molecule.
- **Fourier-Transform Infrared (FTIR) Spectroscopy:** Confirms the presence of key functional groups (sulfonamide, nitro group, aromatic ring).

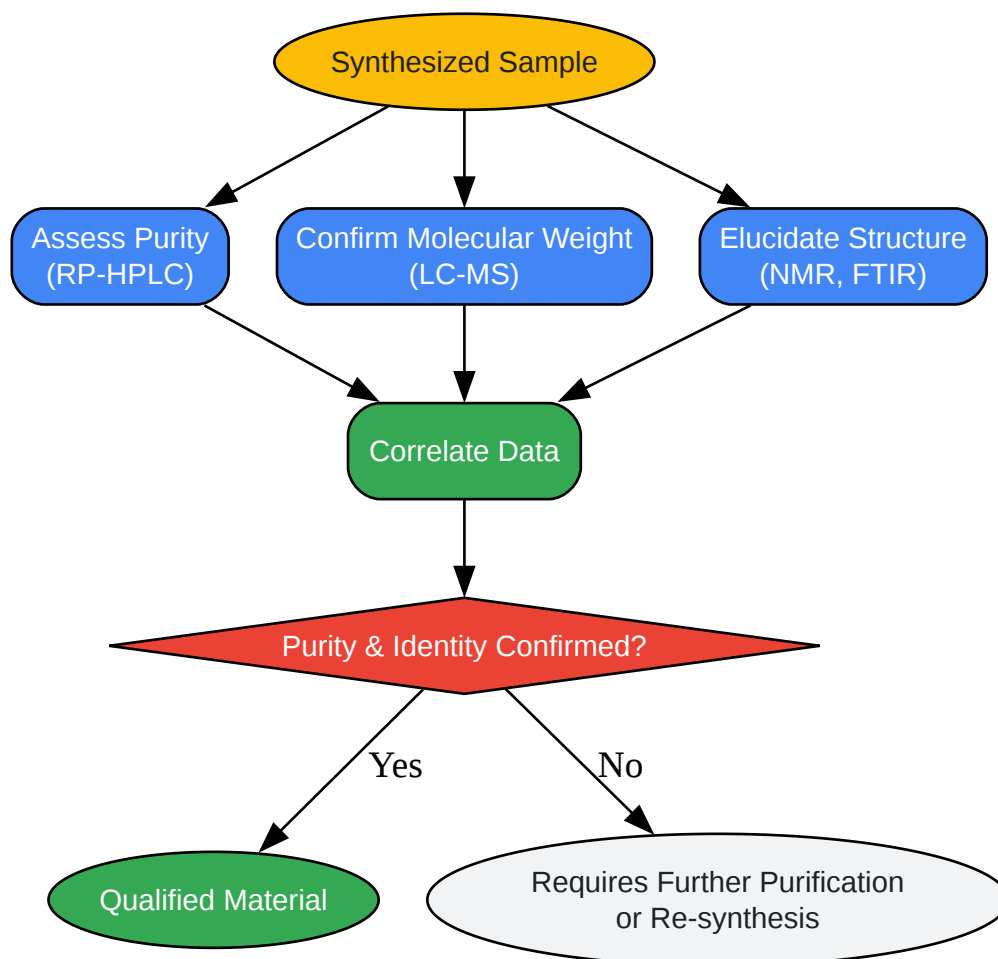
## Protocol: Purity Assessment by RP-HPLC

This method is adapted from a standard protocol for analyzing related sulfonamide compounds.<sup>[7]</sup>

- **Column:** C18, 4.6 x 150 mm, 5  $\mu\text{m}$  particle size
- **Mobile Phase A:** Water with 0.1% Formic Acid
- **Mobile Phase B:** Acetonitrile with 0.1% Formic Acid
- **Gradient:** Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
- **Flow Rate:** 1.0 mL/min

- Detection: UV at 254 nm
- Injection Volume: 10  $\mu$ L
- Sample Preparation: Dissolve ~1 mg of sample in 1 mL of acetonitrile.

## Analytical Workflow Diagram



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Caption: Workflow for analytical characterization.

## Applications and Research Context

### Established Utility



**N-methyl-1-(4-nitrophenyl)methanesulfonamide** is noted as a reagent used in hydrogenation reactors within the pharmaceutical industry.[2][3] Its specific role is likely tied to its sulfonamide and nitro-aromatic functionalities, potentially acting as a catalyst poison modifier or a substrate in specific transformations. Furthermore, its designation as "Sumatriptan Impurity 9" indicates its importance as a process-related impurity that must be monitored and controlled during the manufacturing of the migraine drug Sumatriptan.[3]

## Potential Research Applications

While direct biological activity data for this specific molecule is scarce, the broader class of sulfonamides is rich in medicinal chemistry.[5] Compounds with similar structures, such as N-(4-methyl-2-nitrophenyl)methanesulfonamide, have been investigated as potential anti-inflammatory agents via inhibition of enzymes like cyclooxygenase-2 (COX-2).[5] Therefore, **N-methyl-1-(4-nitrophenyl)methanesulfonamide** could serve as a valuable scaffold or starting material for developing novel therapeutic agents. Its structure could be explored for potential antimicrobial or enzyme-inhibiting properties.

## Safety and Handling

Proper handling is essential to ensure laboratory safety. The compound is classified with specific hazards according to the Globally Harmonized System (GHS).[3]

GHS Statement	Description
H315	Causes skin irritation.
H319	Causes serious eye irritation.
H335	May cause respiratory irritation.
P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P405	Store locked up.

#### Handling Recommendations:

- Use in a well-ventilated area or a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place as recommended (2-8 °C).[3]

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## References

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